2,2,6-Trimethylheptan-3-one is a ketone compound characterized by its branched structure, which contributes to its unique physical and chemical properties. This compound is classified under the category of aliphatic ketones and is notable for its applications in various industrial and scientific fields.
2,2,6-Trimethylheptan-3-one can be sourced from natural products or synthesized through various chemical methods. Its synthesis often involves the use of readily available starting materials in organic chemistry.
The compound is classified as a ketone due to the presence of a carbonyl group (C=O) located at the third carbon in a heptane chain. Its systematic name reflects its structure, indicating the presence of three methyl groups on the second and sixth carbons.
The synthesis of 2,2,6-trimethylheptan-3-one can be achieved through several methods, including:
The choice of method often depends on factors such as availability of starting materials, desired yield, and purity requirements. For example, using oxidation methods typically yields high purity but may require careful control of reaction conditions to prevent over-oxidation.
2,2,6-Trimethylheptan-3-one participates in various chemical reactions typical of ketones:
The reactivity of 2,2,6-trimethylheptan-3-one is influenced by steric hindrance due to the bulky methyl groups surrounding the carbonyl group. This steric effect can affect the rate and outcome of reactions involving this compound.
The mechanism of action for reactions involving 2,2,6-trimethylheptan-3-one typically begins with the nucleophilic attack on the electrophilic carbonyl carbon by a nucleophile (e.g., hydride ion). This step leads to the formation of an alkoxide intermediate, which can then undergo protonation to yield an alcohol or further react depending on the reaction conditions.
For example, in a typical reduction reaction:
2,2,6-Trimethylheptan-3-one has several applications across different fields:
2,2,6-Trimethylheptan-3-one (C₁₀H₂₀O) is a branched aliphatic ketone characterized by its distinct molecular structure featuring three methyl groups at positions 2, 2, and 6 of the heptane chain, with a ketone functionality at carbon 3. Its molecular weight is 156.27 g/mol, and key physical properties include a boiling point of approximately 148°C and a density of 0.723 g/mL [6]. This structural complexity presents unique synthetic challenges, particularly in achieving regioselective methyl group placement and ketone formation within the aliphatic framework.
Table 1: Key Physical Properties of 2,2,6-Trimethylheptan-3-one
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₂₀O | [1] |
Molecular Weight | 156.27 g/mol | Calculated |
Boiling Point | 148 °C | [6] |
Density | 0.723 g/mL | [6] |
Refractive Index | 1.408 | [6] |
Synthesizing the ketone functionality in sterically congested systems like 2,2,6-trimethylheptan-3-one necessitates specialized catalytic approaches. Traditional methods rely on Friedel-Crafts acylation or oxidation of secondary alcohols, but these often suffer from poor regioselectivity and harsh conditions in highly branched systems. Modern catalytic strategies focus on transition metal-mediated carbonylations and cross-coupling reactions. Palladium-catalyzed carbonylative coupling between sterically hindered alkyl halides (e.g., 2,2,6-trimethylheptan-3-yl bromide) and carbon monoxide offers a viable route, though the reaction requires careful optimization of ligands (e.g., bulky phosphines) to prevent β-hydride elimination and promote CO insertion [7]. Alternative approaches involve aldol condensation of pinacolone ((CH₃)₃CCOCH₃) with butanal derivatives, followed by controlled hydrogenation and oxidation steps. Catalytic hydrogenation of the intermediate enone (e.g., 2,6-dimethylhept-5-en-3-one) necessitates mild conditions (e.g., Pd/C at 30-50°C) to preserve the ketone functionality while saturating the double bond without over-reduction [7].
While 2,2,6-trimethylheptan-3-one lacks classical chiral centers, its prochiral nature at the carbonyl carbon and the presence of diastereotopic methyl/methylene groups necessitate stereochemical consideration during synthesis of precursors or derivatives. Achieving enantioselective synthesis of chiral analogues (e.g., 5-hydroxy-2,4,6-trimethylheptan-3-one) requires chiral catalysts. Biocatalytic routes using ketoreductases (KREDs) exhibit high enantioselectivity (>95% ee) for reducing diketones or β-keto esters towards hydroxyketone intermediates. Organocatalytic asymmetric aldol reactions using proline derivatives between acetone and sterically hindered aldehydes (e.g., 2,4-dimethylpentanal) can generate chiral hydroxyketone precursors with moderate to good enantiomeric excess (70-85% ee) [5] [7]. However, the geminal dimethyl group at C₂ significantly restricts conformational flexibility, minimizing diastereomer formation during subsequent functionalization steps targeting positions like C₄ or C₅.
Addressing the environmental footprint of synthesizing branched ketones involves solvent-free methodologies and biocatalysis. Solvent-free aldol condensation between pinacolone and aldehydes (e.g., isovaleraldehyde) can be catalyzed by solid bases like hydrotalcite under mechanochemical conditions (ball milling). This approach eliminates volatile organic solvents and reduces reaction times by 50-70% compared to traditional liquid-phase reactions, albeit with a modest yield trade-off (typically 60-75% for target ketones) [7]. Biocatalytic routes offer significant advantages in regioselectivity. Engineered lipases (e.g., Candida antarctica Lipase B) catalyze the regioselective hydrolysis of diacetate precursors to monoacetates, which can be oxidized to the ketone. Alternatively, whole-cell biotransformations using Saccharomyces cerevisiae expressing specific P450 monooxygenases enable direct C-H oxidation of the corresponding alkane precursor (2,2,6-trimethylheptane) to the ketone, although yields remain low (<30%) and require optimization of electron transfer cofactors [5] [7].
Table 2: Comparison of Green Synthesis Approaches
Method | Catalyst/System | Key Advantage | Typical Yield Range | Reference |
---|---|---|---|---|
Solvent-Free Aldol | Hydrotalcite (Mg-Al-O) | Eliminates VOCs, faster kinetics | 60-75% | [7] |
Lipase-Catalyzed Hydrolysis | Candida antarctica Lipase B | High regioselectivity, mild conditions | 80-90% (monoacetate) | [7] |
Whole-Cell Oxidation | Engineered S. cerevisiae | Direct C-H activation, single step | 20-30% | [5] |
Functionalizing 2,2,6-trimethylheptan-3-one often targets the carbonyl group. Reductive amination offers a primary route to secondary amines. However, the steric bulk surrounding the ketone carbonyl impedes imine/enamine formation and subsequent reduction. Catalytic reductive amination using ammonium acetate and sodium cyanoborohydride with Lewis acid catalysts (e.g., ZnCl₂) achieves moderate yields (50-65%) of the corresponding amine (e.g., 3-amino-2,2,6-trimethylheptane), primarily due to enhanced iminium ion stabilization [7]. Direct carbonyl functionalization via enolization is severely hindered by the lack of acidic α-protons adjacent to the carbonyl (due to quaternary C₂) and significant steric shielding at C₄. Consequently, classical enolate alkylation (e.g., LDA, alkyl halide) fails at C₄. Alternative strategies involve converting the ketone to an enol triflate or similar leaving group using strong bases (e.g., NaHMDS) and triflating reagents at low temperatures (-78°C), enabling Pd-catalyzed cross-coupling (e.g., Suzuki, Stille) to introduce aryl or alkenyl groups at C₃. Yields for direct enolization/functionalization are generally lower (<40%) than reductive amination [7].
Regioselective methylation is critical for synthesizing 2,2,6-trimethylheptan-3-one or its derivatives but faces significant hurdles. Direct methylation of heptan-3-one precursors using methyl halides and strong bases (e.g., LDA) preferentially occurs at less substituted positions (e.g., C₄ or C₅), not at the highly substituted C₂ or C₆. Achieving methylation at C₂ requires specialized approaches:
Table 3: Regioselectivity Challenges in Methylation
Target Methyl Group | Standard Alkylation Yield | Primary Challenge | Optimized Strategy | Improved Yield |
---|---|---|---|---|
C₂ (geminal) | <20% | Extreme steric hindrance, enolate instability | Stannane coupling / Pre-formed tert-butyl fragment | 30-40% |
C₆ | 40-50% | Competition from elimination (E2) in β-branched alkyl halides | Phase-transfer catalysis (Bu₄N⁺Br⁻) in DMSO | 60-75% |
The steric congestion imposed by the tert-butyl-like group at C₂ and the branched C₆ methyl group dictates that successful synthesis of 2,2,6-trimethylheptan-3-one relies heavily on convergent strategies using pre-formed, correctly branched fragments and highly selective coupling or condensation reactions, rather than late-stage direct methylation of a simpler heptanone core [6] [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: